molecular formula C17H39O3PS B1591373 Tetrabutylphosphonium methanesulfonate CAS No. 98342-59-7

Tetrabutylphosphonium methanesulfonate

Cat. No. B1591373
CAS RN: 98342-59-7
M. Wt: 354.5 g/mol
InChI Key: DSQCNXSPLHDLED-UHFFFAOYSA-M
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Description

Tetrabutylphosphonium methanesulfonate (TBPM) is a quaternary ammonium salt that has been used in a variety of scientific applications. It is also known as tetrabutylphosphonium methylsulfonate and has the chemical formula C16H36NO3P. TBPM is a colorless, water-soluble, and non-toxic compound that is readily available and has a low cost. TBPM has been widely used in the fields of medicine, chemistry, and biochemistry due to its unique properties.

Scientific Research Applications

Inclusion Complexation with Cyclodextrins

Research by Barman et al. (2018) demonstrated the formation of inclusion complexes between Tetrabutylphosphonium methanesulfonate and α- and β-cyclodextrins. This study revealed the compound's ability to form stable inclusion complexes, particularly showing a more feasible inclusion with α-cyclodextrin, as proven through various physicochemical methodologies like 1H NMR, 2D-ROESY, surface tension, conductivity, FT-IR, and HR-MS studies. The findings suggest potential applications in drug delivery systems and molecular encapsulation technologies (Barman, Barman, & Roy, 2018).

Phase Transition of Ionic Liquid/Water Mixtures

Kohno, Arai, and Ohno (2011) discovered that a mixture of Tetrabutylphosphonium N-trifluoromethanesulfonyl leucine and water can reversibly transition between a homogeneous phase and a separated liquid-liquid phase upon exposure to CO2 or N2 gas at atmospheric pressure. This dual stimuli-responsive behavior underscores the potential of Tetrabutylphosphonium methanesulfonate in creating smart materials and sensors, which could be activated by environmental changes (Kohno, Arai, & Ohno, 2011).

Molecular Interaction Analysis in Solvent Systems

A study conducted by Banik and Roy (2014) on the interactions of Tetrabutylphosphonium methanesulfonate in various solvent systems provided insights into the molecular interactions and behavior of this ionic liquid. Through electrical conductances and Fourier transform infrared (FT-IR) measurements, the research offers a deeper understanding of the ionic liquid's properties in different solvents, laying the groundwork for its application in solvent-mediated processes and chemical synthesis (Banik & Roy, 2014).

Solvation Consequences in Various Solvents

Ekka, Ray, Roy, and Roy (2016) explored the solvation consequences of Tetrabutylphosphonium methanesulfonate in a range of solvents, revealing the compound's solvation dynamics and its effect on ion-pair formation. This research is crucial for applications involving electrolyte solutions for energy storage and conversion devices, highlighting the compound's role in enhancing ionic conductivity and stability in various solvents (Ekka, Ray, Roy, & Roy, 2016).

Enhanced Extractive Desulfurization

Ahmed et al. (2018) demonstrated the efficacy of Tetrabutylphosphonium methanesulfonate in the extractive desulfurization of liquid fuels. By modifying ionic liquids with certain molecular compounds, the research showcases the potential of TBPMs in environmental remediation and the petrochemical industry, particularly in removing refractory sulfur compounds from fuels to meet environmental standards (Ahmed, Mjalli, Al-Wahaibi, Al-Wahaibi, & Al Nashef, 2018).

properties

IUPAC Name

methanesulfonate;tetrabutylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36P.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQCNXSPLHDLED-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H39O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584998
Record name Tetrabutylphosphanium methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylphosphonium methanesulfonate

CAS RN

98342-59-7
Record name Tetrabutylphosphanium methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylphosphonium methanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrabutylphosphonium methanesulfonate
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Tetrabutylphosphonium methanesulfonate
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Tetrabutylphosphonium methanesulfonate
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Tetrabutylphosphonium methanesulfonate
Reactant of Route 6
Tetrabutylphosphonium methanesulfonate

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